molecular formula C15H13N3O B14135480 4-(4-Methoxyphenyl)-1-phenyl-1h-1,2,3-triazole

4-(4-Methoxyphenyl)-1-phenyl-1h-1,2,3-triazole

Cat. No.: B14135480
M. Wt: 251.28 g/mol
InChI Key: ITOAUBAZZJQQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole typically involves a multistep process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-(4-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole, while reduction of the triazole ring may yield a dihydrotriazole derivative .

Scientific Research Applications

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl-1H-indole: Similar in structure but with an indole ring instead of a triazole ring.

    4-Methoxyphenyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

    4-Methoxyphenyl-1H-pyrazole: Features a pyrazole ring instead of a triazole ring

Uniqueness

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which imparts specific chemical properties and reactivity. The presence of both methoxyphenyl and phenyl groups further enhances its versatility in various chemical reactions and applications. Its ability to undergo “click” reactions efficiently makes it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-phenyltriazole

InChI

InChI=1S/C15H13N3O/c1-19-14-9-7-12(8-10-14)15-11-18(17-16-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ITOAUBAZZJQQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.